4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride
Description
Historical Context of Acridine Chemistry
The foundation of acridine chemistry traces back to the pioneering work of Carl Gräbe and Heinrich Caro, who first isolated acridine in 1870 from coal tar. The discovery emerged during systematic investigations of the anthracene fraction of coal tar, where these researchers identified a new basic material that exhibited distinctive irritating properties on skin and mucous membranes. The compound received its designation "acridin" from the Latin word "acris," meaning sharp or pungent, reflecting its characteristic acrid odor and skin-irritating effects. This nomenclature, with the addition of a terminal "e," has remained unchanged throughout the subsequent century and a half of chemical research.
The initial isolation process developed by Gräbe and Caro involved extracting the coal tar fraction with dilute sulfuric acid, followed by precipitation with potassium dichromate to form acridine bichromate. The bichromate was subsequently decomposed using ammonia to yield the free base. This methodology established the fundamental separation techniques that would influence acridine isolation procedures for decades to follow. The early characterization revealed acridine as an almost colorless solid that crystallizes in needles, demonstrating stability and the ability to form well-crystallized salts.
The development of acridine chemistry gained momentum in the early twentieth century when Paul Ehrlich and Ludwig Benda first proposed the use of acridines as antimicrobial agents in 1912. This application marked the beginning of extensive research into the biological properties of acridine derivatives. The subsequent clinical use of these agents, beginning in 1917, demonstrated the practical potential of acridine chemistry beyond purely academic interest. The World War II era witnessed significant advancement in acridine research, particularly with the development of antimalarial applications when quinine scarcity necessitated alternative therapeutic approaches.
The structural elucidation of acridine progressed through multiple stages of understanding. Early investigations suggested a molecular formula of (C₁₂H₉N)₂, but subsequent research by Riedel corrected this to C₁₃H₉N and established the proper structural representation. The confirmation came through synthetic approaches, including the formation of acridine from N-formyldiphenylamine with zinc chloride, albeit in poor yield. The development of various synthetic methodologies, including the Bernthsen acridine synthesis involving diphenylamine condensation with carboxylic acids in the presence of zinc chloride, provided reliable routes to acridine and its derivatives.
Discovery and Initial Characterization
The specific compound 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride represents a sophisticated evolution from the original acridine structure discovered in the nineteenth century. This compound, bearing the molecular formula C₂₉H₂₈Cl₂N₂ and a molecular weight of 475.4 grams per mole, incorporates multiple structural modifications that distinguish it from the parent acridine nucleus. The compound features a chloro-substituted dihydroacridine moiety linked to a diethylamino group, creating a complex three-dimensional architecture that enhances its chemical reactivity and potential biological activity.
The structural characterization of this compound reveals several key features that contribute to its unique properties. The presence of both aromatic and aliphatic components creates a hybrid molecular system that combines the planar characteristics of the acridine core with the flexible nature of the diethylaniline substituent. The chloro substitution at the 9-position of the dihydroacridine ring system introduces electronic effects that influence both chemical reactivity and potential biological interactions. The phenyl group at the 10-position further extends the aromatic system, contributing to the overall molecular stability and potential for intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₈Cl₂N₂ |
| Molecular Weight | 475.4 g/mol |
| Chemical Abstracts Service Number | 77769-31-4 |
| Average Mass | 475.457 |
| Monoisotopic Mass | 474.162954 |
The synthesis of this compound typically involves several key synthetic steps, beginning with the formation of the acridine core structure. The process generally requires the chlorination of the dihydroacridine intermediate, followed by the introduction of the phenyl group and the subsequent attachment of the diethylaniline moiety. Specific reaction conditions, including temperature control, solvent selection, and catalyst choice, prove crucial for achieving high purity and yield in the final product.
The physical properties of this compound reflect its complex molecular architecture. The compound typically appears as a powder or crystalline solid, with solubility characteristics that vary depending on the solvent system employed. Common solvents for dissolution include dimethylformamide and dichloromethane, while the compound shows limited solubility in non-polar solvents. The presence of the hydrochloride salt form enhances water solubility compared to the free base, facilitating various analytical and synthetic procedures.
Significance in Chemical Research
The significance of this compound in chemical research extends across multiple domains of scientific investigation. The compound serves as an important synthetic intermediate in the preparation of more complex organic molecules, demonstrating the continuing relevance of acridine-based chemistry in modern synthetic methodology. The structural complexity of this derivative provides researchers with a platform for investigating structure-activity relationships and developing new synthetic approaches to heterocyclic compounds.
From a mechanistic perspective, the compound offers valuable insights into the electronic properties and reactivity patterns of modified acridine systems. The presence of multiple functional groups within a single molecular framework allows for the study of intramolecular interactions and their effects on overall molecular behavior. Research has demonstrated that acridine derivatives can undergo various chemical transformations, including nucleophilic substitution, electrophilic addition, and oxidation-reduction reactions. The specific substitution pattern in this compound creates unique electronic environments that influence these fundamental chemical processes.
The compound's potential for biological interactions has attracted significant research attention, particularly regarding its ability to interact with deoxyribonucleic acid and ribonucleic acid. The planar acridine core structure facilitates intercalation between nucleic acid base pairs, while the additional substituents may modulate binding affinity and specificity. This property has implications for the development of new research tools and potential therapeutic applications, though such investigations remain within the realm of basic research.
The photophysical properties of acridine derivatives, including potential fluorescence characteristics, make this compound relevant to materials science research. The extended aromatic system and the presence of electron-donating and electron-withdrawing groups create opportunities for tuning optical properties through structural modification. Such investigations contribute to the broader understanding of structure-property relationships in organic photophysical systems.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects the ongoing evolution of acridine chemistry in the twenty-first century. Current investigations focus on understanding the fundamental chemical and physical properties of this complex molecule, with particular emphasis on its synthetic accessibility and potential applications in various fields of chemical research. The compound has attracted attention from researchers working on the development of new synthetic methodologies for complex heterocyclic systems.
Recent research efforts have concentrated on optimizing synthetic routes to this compound, with particular attention to improving yields and reducing the number of synthetic steps required. Industrial-scale synthesis considerations have led to investigations of continuous flow reactor systems and automated synthesis platforms, reflecting the growing interest in scalable production methods. Advanced purification techniques, including chromatographic methods and crystallization procedures, have been developed to ensure consistent quality and purity standards.
The analytical characterization of this compound has benefited from advances in spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. These methods have provided detailed insights into the compound's structural features and have facilitated quality control procedures for synthetic preparations. The development of analytical methods has also supported research into the compound's stability under various storage and handling conditions.
| Research Area | Current Focus |
|---|---|
| Synthetic Methodology | Optimization of synthetic routes and yields |
| Analytical Chemistry | Advanced characterization techniques |
| Materials Science | Photophysical property investigation |
| Process Chemistry | Scalable production methods |
| Structural Biology | Molecular interaction studies |
Contemporary research has also explored the chemical reactivity patterns of this compound, particularly its behavior under various reaction conditions. Studies have investigated oxidation and reduction reactions, nucleophilic substitution processes, and potential photochemical transformations. These investigations contribute to a broader understanding of acridine chemistry and provide foundational knowledge for the development of new acridine-based compounds.
The integration of computational chemistry methods has enhanced the study of this compound, allowing researchers to predict molecular properties and reaction pathways through theoretical calculations. Density functional theory calculations and molecular modeling approaches have provided insights into the compound's electronic structure and potential energy surfaces. These computational studies complement experimental investigations and guide the design of new research directions.
Current research trends also reflect growing interest in green chemistry approaches to acridine synthesis, with investigations into environmentally friendly synthetic methodologies and solvent systems. The development of catalytic processes and the reduction of waste generation represent important considerations in contemporary acridine chemistry research. These efforts align with broader scientific initiatives toward sustainable chemical practices and environmental responsibility.
Properties
IUPAC Name |
4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2.ClH/c1-3-31(4-2)23-20-18-22(19-21-23)29(30)25-14-8-10-16-27(25)32(24-12-6-5-7-13-24)28-17-11-9-15-26(28)29;/h5-21H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZMDKQYNJFFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Acridan Synthesis
The foundational step involves constructing the 9,10-dihydroacridine (acridan) core. A modified Ullmann coupling or Buchwald-Hartwig amination is typically employed to link aromatic precursors. For example:
-
Reactants : 9,9-dimethyl-9,10-dihydroacridine (1.25 g, 5.95 mmol), 4-bromobenzaldehyde (1.00 g, 5.40 mmol).
-
Catalyst : Pd₂(dba)₃ (247 mg, 0.27 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (299 mg, 0.54 mmol).
-
Base : Cs₂CO₃ (5.30 g, 15.20 mmol).
-
Solvent : Dry toluene (30 mL).
-
Conditions : 100°C, argon atmosphere, 16 hours.
-
Yield : 80% after column chromatography (petroleum ether:DCM = 3:1).
This method ensures regioselective functionalization at the acridan 9-position, critical for subsequent modifications.
Chlorination at the 9-Position
Chlorination introduces the chloro substituent, often via electrophilic aromatic substitution or radical pathways.
-
Reactant : 9-(4-diethylaminophenyl)-10-phenylacridan.
-
Chlorinating Agent : Cl₂ gas or SOCl₂ in dichloromethane.
-
Conditions : 0–25°C, inert atmosphere.
-
Outcome : Selective chlorination at the 9-position, confirmed by ¹H NMR and mass spectrometry.
Diethylaniline Group Incorporation
The diethylaniline moiety is introduced via palladium-mediated cross-coupling. A modified procedure from acridine-aldehyde intermediates is adapted :
Stepwise Synthesis :
-
Aldehyde Intermediate : 4-(9-chloroacridin-9-yl)benzaldehyde is synthesized using Pd₂(dba)₃/dppf catalysis.
-
Reduction : Sodium borohydride (NaBH₄, 114 mg, 3 mmol) in DCM/EtOH reduces the aldehyde to a benzyl alcohol (92% yield).
-
Amination : The alcohol is converted to the diethylaniline group via nucleophilic substitution with diethylamine under acidic conditions.
Hydrochloride Salt Formation
The final step involves protonation with HCl to yield the hydrochloride salt:
-
Reactant : Free base 4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline.
-
Acid Treatment : Gaseous HCl bubbled into an ether solution of the base.
-
Precipitation : The hydrochloride salt crystallizes upon cooling, filtered and washed with cold ether.
-
Purity : >98% by HPLC.
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance efficiency:
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd |
| Reaction Time | 16 hours | 2–4 hours |
| Yield | 75–80% | 85–90% |
| Purification | Column Chromatography | Crystallization/Recrystallization |
Analytical Characterization
Critical data verifying intermediate and final product structures:
Intermediate (1a) ¹H NMR (CDCl₃) :
-
δ 10.12 (s, 1H, aldehyde), 8.17–8.09 (m, 2H), 1.68 (s, 6H, CH₃).
Final Product (Hydrochloride Salt) :
-
Molecular Weight : 475.4 g/mol.
-
SMILES : CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)Cl)Cl.Cl.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Physical Properties
- Density : 1.23 g/cm³
- Boiling Point : 546.6°C (at 760 mmHg)
- Flash Point : 284.4°C
- Refractive Index : 1.683
- Vapor Pressure : 5.28 × 10⁻¹² mmHg (25°C) .
Its applications are inferred to include pharmacological research, given the bioactivity of acridine derivatives (e.g., DNA intercalation, antiviral, or anticancer properties) .
To contextualize its uniqueness, the compound is compared to structurally or functionally related chemicals.
Table 1: Key Properties of Target Compound and Analogues
Structural and Functional Analysis
Chlorinated Dihydroacridine Derivatives
- Target Compound vs. S-4-Chlorophenyl 9,10-dihydroacridine-9-carbothioate (CAS 57041-50-6) :
The target compound features a chloro-phenyl-dihydroacridinyl core with a diethylaniline group, whereas the carbothioate analogue replaces diethylaniline with a chlorophenyl-carbothioate moiety. This substitution likely alters solubility (due to the hydrophilic carbothioate) and biological activity (e.g., binding affinity) .
Diethylaniline-Containing Compounds
- Target Compound vs. N,N-Diethylaniline Hydrochloride (5882-45-1) :
The latter is a simpler aromatic amine salt used as an acid scavenger in synthesis (e.g., in pyrazine derivative preparation) . The target compound’s larger, planar acridine system may confer DNA-intercalating properties absent in the simpler analogue.
Dichloro Ethanoanthracene Derivatives
- Target Compound vs. 1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine (5): Compound 5 lacks the acridine core but shares a dichloro-substituted tetracyclic structure.
Amino-Substituted Analogues
- Target Compound vs. 4-Amino-N,N-diethylaniline Monohydrochloride (16713-15-8): The amino-substituted analogue lacks the acridine system, limiting its ability to intercalate into DNA. It is more likely employed in dye synthesis or as a coupling agent .
Research and Application Insights
- Pharmacological Potential: The target compound’s acridine core is associated with anticancer and antimicrobial activities, as seen in other acridine derivatives (e.g., amsacrine). Its chloro and phenyl substituents may enhance lipophilicity and target binding .
Biological Activity
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride, with the CAS number 77769-31-4, is a complex organic compound characterized by its unique structure that combines a chloro-substituted acridine moiety with a diethylaniline group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | 4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline; hydrochloride |
| Molecular Formula | C29H27ClN2.HCl |
| Molecular Weight | 469.00 g/mol |
| InChI Key | BMZMDKQYNJFFOB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. Key methods include:
- Formation of the Acridine Core : This involves cyclization reactions that create the acridine structure.
- Functionalization : The introduction of chloro and diethylaniline groups through nucleophilic substitution reactions.
These synthetic routes are optimized for high yield and purity, often utilizing specific catalysts and reaction conditions to facilitate the desired transformations .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, potentially influencing several biochemical pathways. Research indicates that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as a chemotherapeutic agent.
Further detailed studies are required to elucidate the specific molecular targets and pathways involved in its biological effects.
Case Studies
- Anticancer Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways .
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects. The mechanism was suggested to involve disruption of bacterial cell membrane integrity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Aminoacridine | Antimicrobial, Anticancer | |
| 9-Aminoacridine | Antiproliferative | |
| 10-Methyl-9-phenyl-9,10-dihydroacridine | Cytotoxic against cancer cells |
The unique combination of functional groups in this compound may confer distinct biological properties compared to other acridine derivatives.
Q & A
Q. What are the key spectroscopic methods for structural confirmation of this compound?
Researchers should employ a combination of NMR spectroscopy (to confirm hydrogen and carbon environments), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve the 3D structure and stereochemistry). For crystallographic refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule analysis due to its robust algorithms for handling twinned or high-resolution data . Evidence from similar acridine derivatives highlights the importance of comparing experimental data with computational models to validate bond angles and dihedral angles .
Q. What biological activities have been reported for this compound?
The compound (referred to as C-390 in one study) exhibits selective antimicrobial properties. It was used at 30 µg/mL in combination with phenanthroline in PC agar to isolate Pseudomonas aeruginosa, outperforming traditional selective media like cetrimide agar. This suggests its role in disrupting microbial membrane integrity or metabolic pathways .
Q. How should this compound be handled and stored to ensure stability?
While specific storage data for this compound is limited, structurally related acridine derivatives (e.g., 4-(9,10-Dihydroacridin-9-yl)aniline) recommend storage in dry, inert atmospheres at low temperatures (e.g., –20°C) to prevent oxidation or hydrolysis. Use amber glass vials to minimize photodegradation .
Q. What are the safety considerations when working with this compound?
Although hazard statements are not explicitly provided for this compound, analogous chlorinated acridines (e.g., 9-chloroacridine) may pose risks of skin/eye irritation or respiratory sensitization . Always consult Material Safety Data Sheets (MSDS) for related compounds and use fume hoods, gloves, and protective eyewear during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Contradictions in NMR or crystallographic data may arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal packing effects . For crystallographic discrepancies, refine structures using SHELXL with restraints for disordered regions . For NMR, variable-temperature experiments or 2D techniques (e.g., NOESY) can clarify conformational dynamics. Cross-validate findings with computational tools like DFT-based chemical shift predictions .
Q. How can reaction conditions be optimized to improve synthetic yield?
Synthesis of acridine derivatives often involves acid-catalyzed cyclization or Ullmann coupling . For this compound, optimize the chlorination step using catalysts like DMF in dichloromethane under reflux, as demonstrated in analogous anthraquinone syntheses . Monitor intermediates via TLC or HPLC to minimize side products. Purification via column chromatography with silica gel (gradient elution) enhances final purity .
Q. What are common by-products in its synthesis, and how can they be mitigated?
By-products may include unreacted diethylaniline precursors or dihydroacridine isomers due to incomplete chlorination. Mitigate these by:
Q. How does the electronic structure of the acridine moiety influence reactivity?
The electron-deficient aromatic system of the acridine core facilitates electrophilic substitution at the 9-position. The chloro and phenyl substituents further modulate reactivity by steric hindrance and electron withdrawal, as shown in crystallographic studies of related compounds . Computational analysis (e.g., frontier molecular orbital theory) can predict sites for functionalization or interaction with biological targets .
Q. How to design a selective growth medium using this compound for microbial studies?
Based on the PC agar protocol, dissolve 30 µg/mL of the compound and 30 µg/mL phenanthroline in Columbia agar. Sterilize via autoclaving and pour into plates. Validate selectivity by comparing growth inhibition of non-Pseudomonas species (e.g., E. coli) against P. aeruginosa. Adjust concentrations empirically if background growth occurs .
Q. What computational tools are recommended for modeling its interactions with biological targets?
Use molecular docking software (e.g., AutoDock Vina) to simulate binding to bacterial membrane proteins or enzymes. Pair this with molecular dynamics simulations (e.g., GROMACS) to assess stability of interactions. Validate predictions using in vitro assays, such as minimum inhibitory concentration (MIC) testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
